molecular formula C28H32FN5O3 B2661955 N-cyclohexyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223768-32-8

N-cyclohexyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2661955
CAS RN: 1223768-32-8
M. Wt: 505.594
InChI Key:
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Description

N-cyclohexyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C28H32FN5O3 and its molecular weight is 505.594. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Studies have demonstrated the versatility of triazoloquinazoline derivatives in synthetic chemistry, with methods developed for their efficient synthesis. For instance, cascade cyclization reactions involving triamino triazole with aromatic aldehydes and cycloalkanones have been explored to afford partially hydrogenated triazoloquinazolinones, showcasing the compound class's synthetic accessibility and structural diversity (Lipson et al., 2006).

Biological Activity

Research into triazoloquinazoline derivatives has also included evaluations of their biological activity. For example, certain derivatives have been synthesized and tested for inotropic effects, with some showing favorable activity compared to standard drugs, indicating potential for therapeutic applications (Ji-Yong Liu et al., 2009). Additionally, some studies have focused on the analgesic activity of new pyrazoles and triazoles bearing quinazoline moieties, suggesting possible analgesic applications (H. Saad et al., 2011).

Photophysical Properties

The photophysical properties of quinazoline derivatives, including triazoloquinazolines, have been investigated, revealing potential interest for applications in fluorescence and photophysics. This includes the synthesis of compounds with distinct fluorescence properties, hinting at possible uses in materials science or as fluorescent markers (J. Palaniraja & S. Roopan, 2015).

properties

IUPAC Name

N-cyclohexyl-2-[(4-fluorophenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32FN5O3/c1-18(2)14-15-32-26(36)23-13-10-20(25(35)30-22-6-4-3-5-7-22)16-24(23)34-27(32)31-33(28(34)37)17-19-8-11-21(29)12-9-19/h8-13,16,18,22H,3-7,14-15,17H2,1-2H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUDKDONSVUGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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